

downstream targets of activated caspase-3 containing p20

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Compound of Interest

Compound Name: *p20 protein*

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An In-depth Technical Guide to the Downstream Targets of Activated Caspase-3

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Caspase-3 in Apoptosis

Caspase-3 is a critical executioner protease in the intricate process of programmed cell death, or apoptosis.[1][2] It belongs to a family of cysteine-aspartic acid proteases that, upon activation, are responsible for the systematic disassembly of the cell.[3] Caspase-3 is synthesized as an inactive zymogen, procaspase-3, a 32 kDa protein.[4] Activation occurs via proteolytic cleavage by upstream initiator caspases, such as caspase-8 and caspase-9, which are triggered by extrinsic (death receptor) and intrinsic (mitochondrial) pathways, respectively. [5][6]

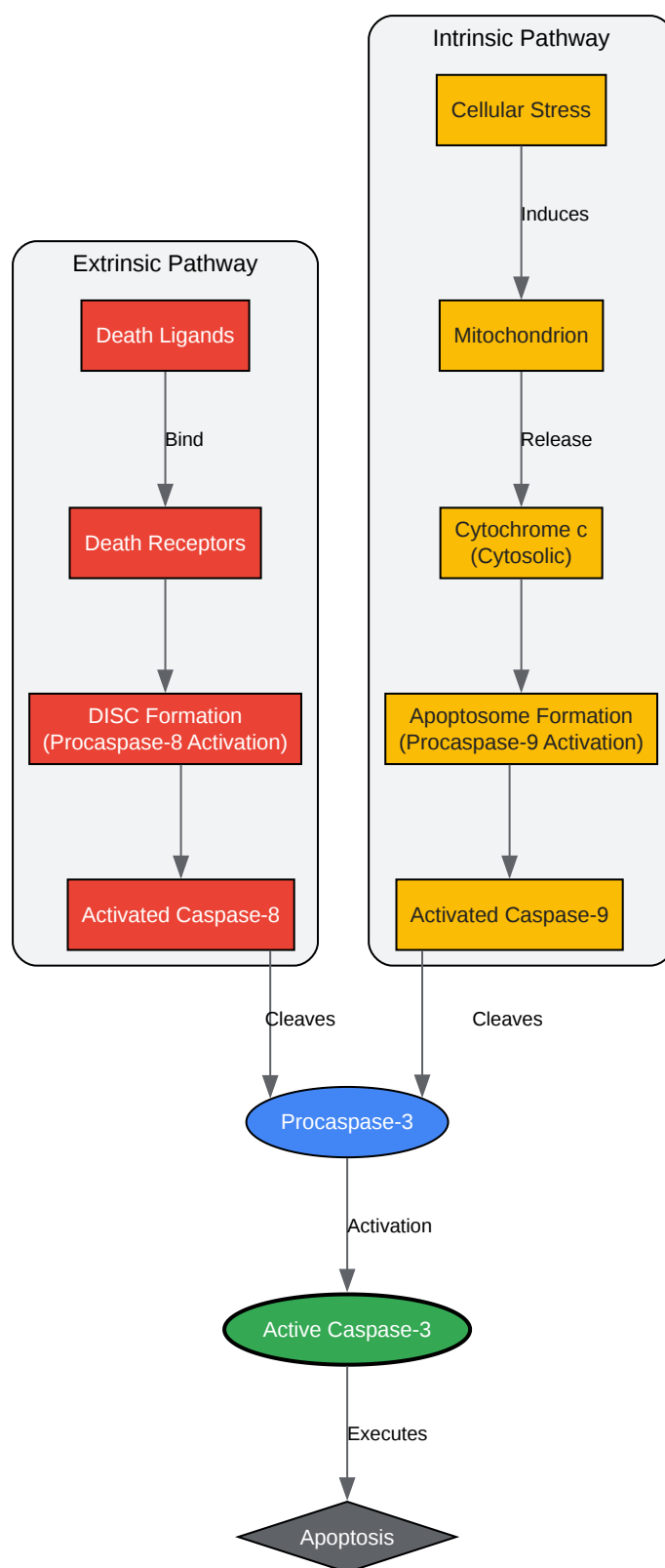
This initial cleavage generates a p20 and a p12 subunit.[7] The p20 fragment is then rapidly auto-processed to a more stable p17 subunit.[7] The active enzyme is a heterotetramer composed of two p17 and two p12 subunits, which orchestrates the cleavage of a vast array of cellular proteins.[1] This guide focuses on the downstream substrates of this fully active caspase-3, clarifying the role of the p20 fragment as a key intermediate in the activation cascade. Once activated, caspase-3 cleaves a multitude of substrates, leading to the classical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[3]

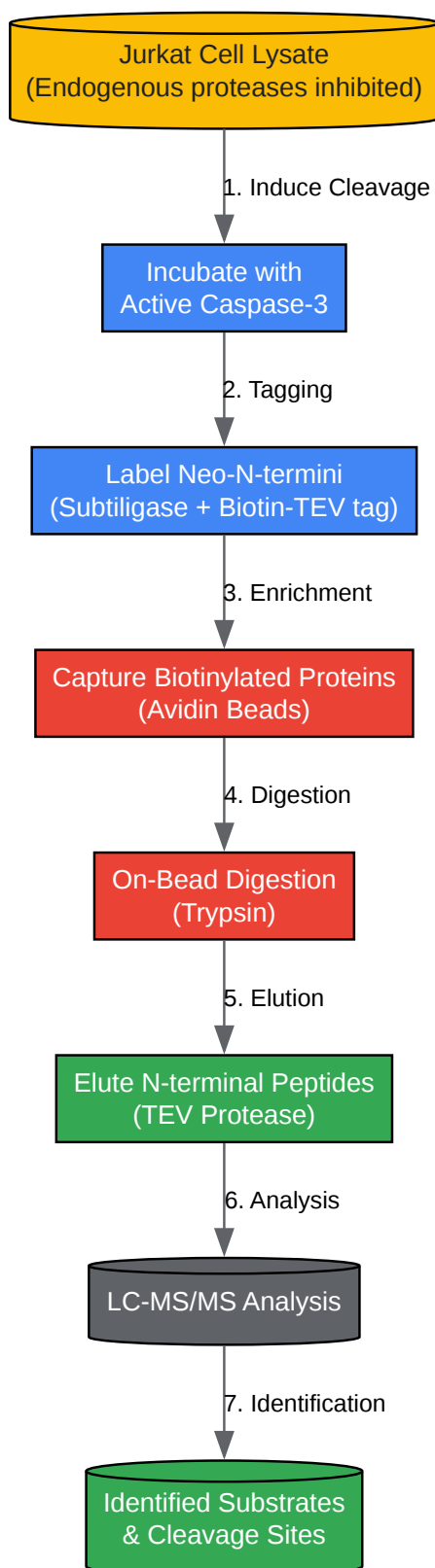
Caspase-3 Activation Signaling Pathways

Caspase-3 activation is a point of convergence for two primary apoptotic signaling pathways: the intrinsic and extrinsic pathways.

- **The Extrinsic (Death Receptor) Pathway:** This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to transmembrane death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules undergo proximity-induced dimerization and auto-activation. Activated caspase-8 then directly cleaves and activates procaspase-3.[\[5\]](#)[\[6\]](#)
- **The Intrinsic (Mitochondrial) Pathway:** This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, which recruits procaspase-9 to form a complex called the apoptosome.[\[5\]](#) This complex facilitates the activation of caspase-9, which in turn cleaves and activates procaspase-3.[\[5\]](#)[\[8\]](#)

These pathways converge on caspase-3, which then executes the final phase of apoptosis by cleaving critical cellular substrates.





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References

- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage of CAD inhibitor in CAD activation and DNA degradation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase 3/caspase-activated DNase promote cell differentiation by inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
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